molecular formula C7H9NO2S B123513 4-Isopropylthiazole-2-carboxylic acid CAS No. 300831-06-5

4-Isopropylthiazole-2-carboxylic acid

Cat. No. B123513
Key on ui cas rn: 300831-06-5
M. Wt: 171.22 g/mol
InChI Key: RDWHKWXYJQUZNS-UHFFFAOYSA-N
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Patent
US06867185B2

Procedure details

Step C) To a solution of 3.12 g (15.7 mmol) of 4-isopropylthiazole-2-carboxylic acid ethyl ester in 32 mL of 75% THF/MeOH, was added 110 mg (31.3 mmol) of LiOH in 8 mL of H2O. The mixture was stirred overnite, the solution adjusted to pH 5 using 1N aqueous HCl solution and concentrated in vacuo to afford 4-isopropylthiazole-2-carboxylic acid as a white solid (2.97 g including salts) which was used directly in Step E: 1H NMR (500 MHz, methanol-d4) δ 1.29 (d, J=6.7 Hz, 6H), 3.20 (m, 1H), 7.39 (m, 1H).
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
110 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([CH:11]([CH3:13])[CH3:12])[N:10]=1)=[O:5])C.[Li+].[OH-].Cl>C1COCC1.CO.O>[CH:11]([C:9]1[N:10]=[C:6]([C:4]([OH:5])=[O:3])[S:7][CH:8]=1)([CH3:13])[CH3:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC=C(N1)C(C)C
Name
Quantity
110 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1.CO
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnite
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1N=C(SC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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